NADH disodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

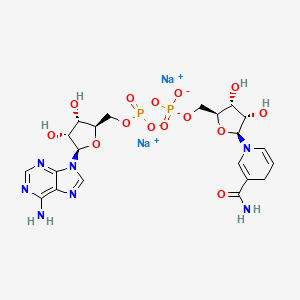

C21H27N7Na2O14P2 |

|---|---|

Poids moléculaire |

709.4 g/mol |

Nom IUPAC |

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3R,4S,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C21H29N7O14P2.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;;/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25);;/q;2*+1/p-2/t10-,11+,13-,14+,15-,16+,20-,21+;;/m0../s1 |

Clé InChI |

QRGNQKGQENGQSE-QUWMEQBESA-L |

SMILES isomérique |

C1C=CN(C=C1C(=O)N)[C@@H]2[C@H]([C@H]([C@@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+] |

SMILES canonique |

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+] |

Origine du produit |

United States |

Foundational & Exploratory

The Lynchpin of Cellular Energy: A Technical Guide to the Biochemical Role of NADH Disodium Salt in Cellular Respiration

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pivotal role of Nicotinamide Adenine Dinucleotide, in its reduced form (NADH) as the disodium (B8443419) salt, in the intricate process of cellular respiration. We will delve into its core functions, from a high-energy electron carrier to a critical regulator of metabolic signaling pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes.

Core Function of NADH in Cellular Energetics

Nicotinamide Adenine Dinucleotide (NAD) is a central coenzyme in cellular metabolism, existing in two forms: an oxidized form (NAD+) and a reduced form (NADH).[1] NADH is a crucial molecule in energy metabolism, acting as a high-energy electron carrier.[2][3] It captures electrons from the breakdown of nutrients like glucose and fatty acids during processes such as glycolysis and the Krebs cycle.[1] These electrons are then transported to the electron transport chain (ETC) in the mitochondria, where their energy is harnessed to produce adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[2][4]

The disodium salt of NADH is a stable, water-soluble form of this coenzyme, making it suitable for various experimental and research applications.

NADH in the Stages of Cellular Respiration

Glycolysis

In the cytoplasm, glycolysis initiates the breakdown of glucose. During this process, the enzyme Glyceraldehyde-3-phosphate dehydrogenase catalyzes the oxidation of glyceraldehyde-3-phosphate, transferring two electrons and a proton to NAD+, forming NADH. For each molecule of glucose, two molecules of NADH are generated in the cytoplasm.[5][6]

Pyruvate (B1213749) Dehydrogenase Complex and the Krebs Cycle

The pyruvate molecules produced during glycolysis are transported into the mitochondrial matrix. Here, the pyruvate dehydrogenase complex converts each pyruvate into acetyl-CoA, generating one molecule of NADH per pyruvate. The resulting acetyl-CoA then enters the Krebs cycle (also known as the citric acid cycle or TCA cycle). Within the Krebs cycle, a series of enzymatic reactions leads to the production of three molecules of NADH per acetyl-CoA.[7][8]

Electron Transport Chain and Oxidative Phosphorylation

The majority of ATP is generated during oxidative phosphorylation, a process driven by the electrons carried by NADH.[3] NADH donates its high-energy electrons to the first protein complex (Complex I or NADH-ubiquinone oxidoreductase) of the electron transport chain located in the inner mitochondrial membrane.[9][10] As these electrons are passed down a series of protein complexes (Complexes I, III, and IV), energy is released and used to pump protons (H+) from the mitochondrial matrix to the intermembrane space.[9][11] This creates an electrochemical gradient. The flow of protons back into the matrix through ATP synthase drives the synthesis of ATP from ADP and inorganic phosphate (B84403) (Pi).[4] Molecular oxygen acts as the final electron acceptor at the end of the chain, being reduced to water.[9]

Quantitative Data

The following tables summarize key quantitative data related to the biochemical role of NADH.

| Parameter | Value | Reference(s) |

| ATP Yield per NADH (Oxidative Phosphorylation) | ~2.5 ATP | [4][6][12] |

| Standard Reduction Potential (E°') of NAD+/NADH | -0.32 V | [1] |

| Free Energy Change (ΔG°') of NADH Oxidation by O₂ | -218 kJ/mol (-52.5 kcal/mol) | [3][11] |

Table 1: Thermodynamic and Stoichiometric Data for NADH

| Enzyme | Substrate | K_m (NADH) | V_max | Tissue/Organism | Reference(s) |

| Lactate Dehydrogenase (LDH) | Pyruvate | 0.052 - 0.260 mmol/L | Varies | Plateau Pika | [13] |

| Lactate Dehydrogenase (LDH) | Pyruvate | ~7x lower in diabetic vs. control RBCs | Increased in diabetic RBCs | Human Erythrocytes | [14] |

| Malate (B86768) Dehydrogenase (MDH) | Oxaloacetate | 14 - 90 µmol/L | Varies | Microbial | [15] |

| Malate Dehydrogenase (MDH) | Oxaloacetate | 2 mM | 259.2 s⁻¹ | General | [10] |

Table 2: Kinetic Parameters of NADH-Dependent Dehydrogenases

Experimental Protocols

Measurement of NAD+/NADH Ratio using an Enzymatic Cycling Assay

This protocol describes a method for determining the NAD+/NADH ratio in cell lysates using a colorimetric or fluorometric enzymatic cycling assay.[2][8][16][17][18][19]

Materials:

-

Cell culture

-

Phosphate-buffered saline (PBS), ice-cold

-

NADH/NAD Extraction Buffer

-

10 kDa Spin Column

-

NAD/NADH Assay Kit (containing NAD Cycling Enzyme Mix, NADH Developer, and standards)

-

Microplate reader

Procedure:

-

Cell Lysis:

-

Harvest approximately 2 x 10^6 cells and wash with cold PBS.

-

Pellet the cells by centrifugation and resuspend in 400 µL of NADH/NAD Extraction Buffer.

-

Perform two freeze/thaw cycles (20 minutes on dry ice, followed by 10 minutes at room temperature) to lyse the cells.

-

Vortex for 10 seconds and centrifuge at 14,000 rpm for 5 minutes to pellet debris.

-

-

Deproteinization:

-

Transfer the supernatant to a 10 kDa spin column.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the filtrate, which contains the NAD+ and NADH.

-

-

NADH and Total NAD/NADH Measurement:

-

To measure only NADH, the NAD+ in an aliquot of the sample must be decomposed by heating.

-

Prepare NADH standards according to the assay kit instructions.

-

Add samples (for total NAD/NADH and NADH-only) and standards to a 96-well plate.

-

Add the NAD Cycling Enzyme Mix and incubate to convert NAD+ to NADH.

-

Add the NADH Developer and incubate for 1-4 hours at room temperature, protected from light.

-

-

Data Analysis:

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the concentrations of total NAD/NADH and NADH from the standard curve.

-

The concentration of NAD+ is determined by subtracting the NADH concentration from the total NAD/NADH concentration.

-

Calculate the NAD+/NADH ratio.

-

Caption: Workflow for NAD+/NADH Ratio Measurement.

Assessment of Mitochondrial Respiration using a Seahorse XF Analyzer

This protocol outlines the use of a Seahorse XF Analyzer to measure oxygen consumption rate (OCR) in response to substrates that fuel NADH production, providing insights into mitochondrial function.[20][21][22]

Materials:

-

Adherent cells cultured in a Seahorse XF cell culture microplate

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Seahorse XF Calibrant

-

Compounds for mitochondrial stress test: Oligomycin, FCCP, Rotenone (B1679576) & Antimycin A

-

Seahorse XF Analyzer

Procedure:

-

Cell Plating and Culture:

-

Seed cells in a Seahorse XF cell culture microplate at an optimal density and allow them to adhere and grow.

-

-

Sensor Cartridge Hydration:

-

Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

-

-

Assay Preparation:

-

On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium.

-

Incubate the cell plate in a non-CO₂ incubator at 37°C for one hour prior to the assay.

-

Load the injection ports of the hydrated sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.

-

-

Seahorse XF Analyzer Operation:

-

Calibrate the instrument with the hydrated sensor cartridge.

-

Replace the calibrant plate with the cell plate and initiate the assay protocol.

-

The instrument will measure baseline OCR, then sequentially inject the compounds and measure the corresponding changes in OCR.

-

-

Data Analysis:

-

Analyze the OCR data to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

References

- 1. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The Mechanism of Oxidative Phosphorylation - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Khan Academy [khanacademy.org]

- 5. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content | Springer Nature Experiments [experiments.springernature.com]

- 6. quora.com [quora.com]

- 7. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cellbiolabs.com [cellbiolabs.com]

- 9. academyofgiftedlearners.wordpress.com [academyofgiftedlearners.wordpress.com]

- 10. Malate dehydrogenase - Wikipedia [en.wikipedia.org]

- 11. ELECTRON TRANSPORT [uh.edu]

- 12. researchgate.net [researchgate.net]

- 13. Enzymatic Kinetic Properties of the Lactate Dehydrogenase Isoenzyme C4 of the Plateau Pika (Ochotona curzoniae) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Altered Kinetics Properties of Erythrocyte Lactate Dehydrogenase in Type II Diabetic Patients and Its Implications for Lactic Acidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Function, kinetic properties, crystallization, and regulation of microbial malate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. cellbiolabs.com [cellbiolabs.com]

- 18. abcam.com [abcam.com]

- 19. abcam.com [abcam.com]

- 20. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. agilent.com [agilent.com]

The Intrinsic Fluorophore: A Technical Guide to NADH Disodium Salt Fluorescence in Research

For Researchers, Scientists, and Drug Development Professionals

Reduced Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NADH) is a cornerstone of cellular metabolism, acting as a primary electron donor in essential energy-producing pathways.[1][2] Beyond its critical biochemical role, NADH possesses intrinsic fluorescence, making it a powerful endogenous biomarker for probing metabolic states without the need for external labels.[1][3] This guide provides an in-depth exploration of the fluorescence properties of NADH disodium (B8443419) salt, offering quantitative data, detailed experimental protocols, and visual workflows to empower its application in academic research and drug development.

Core Fluorescence Properties of NADH

NADH's fluorescence originates from its reduced nicotinamide ring. In contrast, its oxidized form, NAD+, is not fluorescent when excited at wavelengths longer than 320 nm, providing a natural contrast for monitoring redox changes.[3][4] The fluorescence characteristics of NADH are highly sensitive to its microenvironment, particularly whether it is in a free, unbound state in aqueous solution or bound to enzymes.[4][5]

The key spectral properties of free, unbound NADH are summarized below. It is important to note that NADPH, a biochemically distinct but structurally similar coenzyme, has nearly identical spectral properties in its unbound form, leading to the collective term NAD(P)H in many cell-based imaging studies.[3][6]

| Property | Value Range | Conditions | Citations |

| Excitation Maximum (λex) | 335 - 360 nm | Aqueous Solution, pH 7.4 | [3][4][5] |

| Emission Maximum (λem) | 445 - 470 nm | Aqueous Solution, pH 7.4 | [3][4][5][7] |

| Molar Extinction Coefficient | ~6,220 M⁻¹cm⁻¹ | at 339 nm | [4] |

| Fluorescence Lifetime (τ) | 0.2 - 0.4 ns | Free in Aqueous Solution | [4][8] |

| Quantum Yield (QY) | ~2.1% | Aqueous Solution | [9] |

Factors Influencing NADH Fluorescence

The quantum yield, lifetime, and spectral peaks of NADH fluorescence are significantly altered by its local environment. Understanding these factors is critical for accurate data interpretation.

Protein Binding

When NADH binds to an enzyme, such as lactate (B86563) dehydrogenase (LDH) or malate (B86768) dehydrogenase (MDH), its conformation becomes more rigid. This change typically leads to a significant increase in both fluorescence intensity and lifetime.[3][5] For instance, the fluorescence lifetime of NADH can increase from ~0.4 ns in its free state to over 3.4 ns when bound to certain enzymes.[10] Additionally, binding to some enzymes can induce a blue shift in the emission maximum. Binding to LDH, for example, can shift the emission peak by as much as 19-30 nm.[3][6]

| Parameter | Free NADH | Bound NADH (to LDH) | Citations |

| Fluorescence Intensity | Baseline | ~2.5 to 3.3-fold Increase | [3][6] |

| Fluorescence Lifetime (τ) | ~0.4 ns | 1.0 - 3.4 ns | [8][10] |

| Emission Maximum (λem) | ~460 nm | ~441 nm (Blue-shifted) | [3][6] |

Temperature

NADH fluorescence intensity and lifetime are inversely proportional to temperature. As temperature increases, the fluorescence intensity decreases at a rate of approximately -1.7% to -2.8% per degree Celsius.[3] Similarly, the mean fluorescence lifetime shows a linear decrease with rising temperature.[3]

| Temperature | Mean Lifetime (τm) Change | Citations |

| 25°C to 45°C | -4.6 to -11.2 ps / °C | [3] |

pH

The fluorescence of free NADH is also sensitive to pH. In general, fluorescence intensity and lifetime are relatively stable in the physiological pH range (above pH 6). However, below pH 6, the fluorescence intensity begins to decrease.[3][6] The mean fluorescence lifetime also tends to decrease with increasing pH in the 5 to 10 range.[3][6] It is noteworthy that the effect of pH on LDH-bound NADH can be opposite to that of free NADH, with the lifetime of the bound form generally increasing with higher pH.[6]

Experimental Protocols and Applications

The unique fluorescence of NADH is leveraged in numerous applications, from classic enzyme kinetics to advanced cellular imaging.

Application 1: In Vitro Enzyme Kinetics Assay

Monitoring the change in NADH fluorescence is a highly sensitive method for studying the kinetics of NAD+/NADH-dependent dehydrogenases. The conversion of fluorescent NADH to non-fluorescent NAD+ (or vice versa) provides a direct measure of enzyme activity.[11]

Objective: To determine the activity of an NADH-oxidizing enzyme (e.g., Lactate Dehydrogenase) by monitoring the decrease in NADH fluorescence.

Materials:

-

NADH Disodium Salt solution (e.g., 1 mM in a suitable buffer like Tris-HCl or PBS, pH 7.4)

-

Enzyme solution (e.g., LDH)

-

Substrate solution (e.g., Sodium Pyruvate)

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

96-well black microplate, suitable for fluorescence measurements

-

Microplate reader with fluorescence detection capabilities

Protocol:

-

Preparation: Prepare fresh solutions of NADH, enzyme, and substrate in the reaction buffer. Keep all solutions on ice.

-

Instrument Setup: Set the microplate reader's excitation wavelength to ~340-350 nm and the emission wavelength to ~460 nm.

-

Reaction Mixture: In each well of the microplate, add the reaction components. A typical reaction mixture might include:

-

150 µL Reaction Buffer

-

20 µL Substrate Solution

-

20 µL NADH Solution

-

-

Initial Reading: Place the plate in the reader and take an initial fluorescence reading (Time = 0). This measures the baseline fluorescence of NADH before the reaction starts.

-

Initiate Reaction: Add 10 µL of the enzyme solution to each well to initiate the reaction.

-

Kinetic Measurement: Immediately begin measuring the fluorescence at regular intervals (e.g., every 30 seconds) for a desired period (e.g., 10-20 minutes).

-

Data Analysis: Plot the fluorescence intensity versus time. The rate of decrease in fluorescence is proportional to the enzyme's activity. This rate can be calculated from the initial linear portion of the curve.

Application 2: Assessing Cellular Metabolic State via Fluorescence Lifetime Imaging (FLIM)

Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful technique that measures the fluorescence lifetime of NADH in different parts of a living cell. Since the lifetime of NADH changes significantly upon binding to enzymes, FLIM can distinguish between free and protein-bound NADH pools.[8][12] A higher ratio of bound-to-free NADH is often associated with a more oxidative metabolic state.[10]

Objective: To quantify the ratio of free to protein-bound NAD(P)H in live cells as an indicator of metabolic activity.

Materials:

-

Cell culture of interest (e.g., HeLa, CHO cells)

-

Glass-bottom imaging dishes

-

Two-photon laser scanning confocal microscope equipped with a Ti:Sapphire laser and time-correlated single photon counting (TCSPC) hardware for FLIM.

-

Incubation chamber for maintaining temperature (37°C) and CO₂ (5%) during imaging.

-

Image analysis software with FLIM capabilities (e.g., phasor plot analysis).

Protocol:

-

Cell Preparation: Plate cells on glass-bottom dishes and allow them to adhere and grow to the desired confluency.

-

Microscope Setup:

-

Mount the dish on the microscope stage within the environmental chamber.

-

Tune the two-photon laser to an excitation wavelength of ~740 nm for NAD(P)H.

-

Set the emission filter to collect the blue autofluorescence (e.g., 460/40 nm bandpass filter).

-

-

Image Acquisition:

-

Locate a field of view with healthy cells.

-

Acquire FLIM data using the TCSPC system. The acquisition time per image can range from 1 to 4 minutes depending on signal intensity.[8]

-

-

Data Analysis:

-

The collected FLIM data is typically fitted to a bi-exponential decay model, representing two lifetime components: a short lifetime (τ₁) corresponding to free NAD(P)H and a long lifetime (τ₂) corresponding to protein-bound NAD(P)H.

-

Alternatively, use phasor plot analysis, where the FLIM data from each pixel is transformed into a point on a universal semicircle. The position of these points along a linear trajectory between the known lifetimes of free (~0.4 ns) and bound (~3.4 ns) NADH indicates the relative fraction of each species.[10]

-

Generate maps of the bound/free ratio to visualize metabolic heterogeneity within and between cells.

-

Visualizing Workflows and Pathways

Diagrams help clarify complex relationships and experimental steps. The following visualizations use the DOT language and adhere to the specified design constraints.

Caption: Workflow for a fluorometric NADH-based enzyme kinetics assay.

Caption: Simplified metabolic pathway showing NADH production.[[“]][14][15]

References

- 1. researchgate.net [researchgate.net]

- 2. Nicotinamide Adenine Dinucleotide Reduced Form (NADH) disodium salt [signalchemdx.com]

- 3. Characterization of NADH fluorescence properties under one-photon excitation with respect to temperature, pH, and binding to lactate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 5. Evaluating Cell Metabolism Through Autofluorescence Imaging of NAD(P)H and FAD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optica Publishing Group [opg.optica.org]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Determination of the metabolic index using the fluorescence lifetime of free and bound NADH in the phasor approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 12. Metabolic imaging using two-photon excited NADH intensity and fluorescence lifetime imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. consensus.app [consensus.app]

- 14. bio.libretexts.org [bio.libretexts.org]

- 15. jackwestin.com [jackwestin.com]

An In-depth Technical Guide to the Chemical Structure and Properties of NADH Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of β-Nicotinamide Adenine (B156593) Dinucleotide, Reduced form, Disodium (B8443419) Salt (NADH disodium salt). It includes detailed experimental protocols for its quantification and stability assessment, along with visualizations of its roles in key cellular signaling pathways.

Chemical Structure and Physicochemical Properties

This compound is the reduced form of nicotinamide (B372718) adenine dinucleotide (NAD+), a pivotal coenzyme in cellular metabolism. It consists of two nucleotides, an adenine and a nicotinamide, joined by their phosphate (B84403) groups.[1] The reduced nicotinamide ring is the active site for carrying electrons.

Chemical Structure:

-

Molecular Weight: 709.4 g/mol [2]

-

IUPAC Name: disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-1,4-dihydropyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate[2]

The key quantitative properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Appearance | White to yellowish lyophilized powder | [1] |

| Melting Point | 140-142°C | [4][5] |

| pH (100 mg/mL in water) | 7.5 ± 0.5 | [4][5] |

| Water Solubility | 50 mg/mL | [5] |

| Solubility in Ethanol | Insoluble | [6] |

| Solubility in DMSO | 100 mg/mL (fresh DMSO recommended) | [6] |

Table 2: Spectroscopic Properties of this compound

| Property | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | References |

| UV Absorbance Maximum 1 | 260 | 14,400 (at pH 9.5) | [7] |

| UV Absorbance Maximum 2 | 340 | 6,220 | [4][7] |

| Fluorescence Excitation | 340 | - | [7] |

| Fluorescence Emission | 460 | - | [7] |

Stability and Storage

Proper handling and storage are critical for maintaining the integrity of this compound. The powder form is stable when stored desiccated and protected from light at -20°C.[8] However, solutions are susceptible to degradation.

NADH is unstable in acidic conditions but relatively stable in alkaline solutions.[5][9] For short-term storage, solutions should be prepared at a pH of 9-11 and kept at 4°C.[8] Phosphate buffers can accelerate the degradation of NADH and should be avoided for long-term storage of solutions.[7][10]

Role in Cellular Signaling Pathways

NADH is a central molecule in cellular energy metabolism, acting as a primary electron donor in the electron transport chain for ATP production.[10] Beyond its bioenergetic role, NADH and the NAD+/NADH ratio are critical regulators of various signaling pathways, influencing processes from DNA repair to aging.

Sirtuin (SIRT) Signaling Pathway

Sirtuins are a class of NAD+-dependent deacetylases and ADP-ribosyltransferases that play crucial roles in cellular stress response, metabolism, and longevity.[11] The activity of sirtuins is directly linked to the cellular NAD+ pool, and therefore influenced by the NAD+/NADH ratio.[2] High NAD+ levels activate sirtuins, leading to the deacetylation of various protein targets, thereby modulating their function.

Caption: Sirtuin activity is regulated by the cellular NAD+/NADH ratio.

Poly (ADP-ribose) Polymerase (PARP) Signaling Pathway

Poly (ADP-ribose) polymerases (PARPs) are enzymes that are activated by DNA damage.[12] PARP1, a key member of this family, uses NAD+ as a substrate to synthesize poly(ADP-ribose) chains on itself and other nuclear proteins, a process crucial for DNA repair.[5] This consumption of NAD+ can significantly impact the cellular NAD+ pool and, consequently, energy metabolism.

References

- 1. docs.nrel.gov [docs.nrel.gov]

- 2. researchgate.net [researchgate.net]

- 3. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic control by sirtuins and other enzymes that sense NAD+, NADH, or their ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sketchviz.com [sketchviz.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sciencellonline.com [sciencellonline.com]

- 10. Study of NADH stability using ultraviolet-visible spectrophotometric analysis and factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

NADH vs. NADPH: A Technical Guide to Core Differences for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Critical Distinctions Between NADH Disodium Salt and NADPH.

Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and its phosphorylated counterpart, nicotinamide adenine dinucleotide phosphate (B84403) (NADP), are fundamental coenzymes in all living cells. Their reduced forms, NADH and NADPH, are crucial electron carriers in a vast array of enzymatic reactions. While structurally similar, their distinct roles in cellular metabolism are not interchangeable. This guide elucidates the core differences between NADH and NADPH, providing researchers with the foundational knowledge to select the appropriate coenzyme for their experimental needs.

The Defining Structural and Functional Divergence

The primary structural difference between NADH and NADPH lies in an additional phosphate group attached to the 2' position of the ribose ring of the adenosine (B11128) moiety in NADPH.[1] This seemingly minor modification is the key determinant of their distinct metabolic functions.[2] It allows enzymes to differentiate between the two coenzymes, enabling separate regulation of their respective metabolic pathways.[2]

NADH is predominantly involved in catabolic reactions , such as glycolysis and the citric acid cycle, where it acts as an oxidizing agent in its NAD+ form to break down molecules and generate ATP through cellular respiration.[3][4] The high cellular ratio of NAD+ to NADH favors these oxidative reactions.

NADPH , conversely, is the primary reducing agent in anabolic (biosynthetic) reactions . It donates electrons for the synthesis of fatty acids, cholesterol, and nucleotides. Furthermore, NADPH is critical for antioxidant defense systems, particularly for regenerating reduced glutathione (B108866) via glutathione reductase, which protects cells from damage by reactive oxygen species (ROS). The cell maintains a high ratio of NADPH to NADP+, ensuring a ready supply of reducing power for biosynthesis and detoxification.

dot graph TD { rankdir="LR"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Metabolic roles of NADH in catabolism versus NADPH in anabolism."

Comparative Physicochemical and Spectroscopic Properties

While their biological roles are distinct, NADH and NADPH share very similar spectroscopic properties. Both reduced forms absorb ultraviolet light maximally at 340 nm, a characteristic that is absent in their oxidized counterparts (NAD+ and NADP+). This property is the cornerstone of numerous enzyme assays, where the rate of a reaction is monitored by the change in absorbance at 340 nm.

| Property | This compound | NADPH | Reference(s) |

| Primary Role | Catabolism (ATP Production) | Anabolism (Biosynthesis), Antioxidant Defense | |

| Typical Cellular Ratio | High NAD+/NADH ratio | High NADPH/NADP+ ratio | |

| Standard Redox Potential (E°') | -0.320 V | -0.320 V | |

| Absorbance Maximum (λmax) | 259 nm and 340 nm | 259 nm and 340 nm | |

| Molar Extinction Coefficient (ε) at 340 nm | 6,220 L·mol⁻¹·cm⁻¹ | 6,220 L·mol⁻¹·cm⁻¹ | |

| Stability in Acid | Degrades | Degrades | |

| Stability in Alkali | Stable | Stable |

Applications in Research and Drug Development

The distinct functions of NADH and NADPH dictate their applications in research.

-

NADH is the coenzyme of choice for assays involving enzymes of central carbon metabolism, such as lactate (B86563) dehydrogenase (LDH) and malate (B86768) dehydrogenase. These assays are fundamental in clinical diagnostics and in studying metabolic diseases and cancer.

-

NADPH is essential for studying enzymes involved in biosynthetic pathways and drug metabolism. A key application is in assays for cytochrome P450 reductases, which are crucial in drug detoxification. It is also the critical coenzyme for glutathione reductase assays, used to assess oxidative stress. In drug development, targeting NADPH production pathways is a strategy being explored for cancer therapy, as tumor cells often have a high demand for NADPH to support rapid proliferation and combat oxidative stress.

Experimental Protocols

The quantification of enzyme activity using NADH or NADPH typically relies on spectrophotometry. Below are representative protocols for a common NADH-dependent and a common NADPH-dependent enzyme assay.

Protocol: Lactate Dehydrogenase (LDH) Assay (NADH-dependent)

This assay measures LDH activity by monitoring the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.

Materials:

-

Spectrophotometer with temperature control (25°C) and 340 nm wavelength capability.

-

Cuvettes (1 cm path length).

-

Assay Buffer: 0.2 M Tris-HCl, pH 7.3.

-

NADH Solution: 6.6 mM NADH in Assay Buffer.

-

Substrate Solution: 30 mM Sodium Pyruvate in Assay Buffer.

-

Enzyme Sample (e.g., cell lysate, purified LDH).

Procedure:

-

Set the spectrophotometer to 340 nm and equilibrate to 25°C.

-

In a cuvette, combine 2.8 mL of Assay Buffer, 0.1 mL of NADH Solution, and 0.1 mL of Substrate Solution.

-

Incubate the mixture in the spectrophotometer for 4-5 minutes to reach thermal equilibrium and record any blank rate.

-

Initiate the reaction by adding 0.1 mL of the appropriately diluted enzyme sample.

-

Immediately mix by inversion and begin recording the absorbance at 340 nm for several minutes.

-

Calculate the rate of decrease in absorbance (ΔA340/min) from the initial linear portion of the curve.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption: "Experimental workflow for an NADH-dependent LDH assay."

Protocol: Glutathione Reductase (GR) Assay (NADPH-dependent)

This assay measures GR activity by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH as it is used to reduce oxidized glutathione (GSSG).

Materials:

-

Spectrophotometer with temperature control (25°C) and 340 nm wavelength capability.

-

Cuvettes (1 cm path length).

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5, with 1 mM EDTA.

-

NADPH Solution: 2 mM NADPH in Assay Buffer.

-

Substrate Solution: 20 mM GSSG in Assay Buffer.

-

Enzyme Sample (e.g., erythrocyte lysate, tissue homogenate).

Procedure:

-

Set the spectrophotometer to 340 nm and equilibrate to 25°C.

-

In a cuvette, add Assay Buffer, the enzyme sample, and the GSSG solution. Mix and incubate for 5 minutes to equilibrate.

-

Initiate the reaction by adding the NADPH solution.

-

Immediately mix by inversion and begin monitoring the decrease in absorbance at 340 nm every minute for 5-10 minutes.

-

Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the data.

-

Enzyme activity can be calculated using the molar extinction coefficient of NADPH (6.22 x 10³ M⁻¹cm⁻¹).

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption: "Experimental workflow for an NADPH-dependent GR assay."

Conclusion

References

An In-depth Technical Guide to the Enzymatic Synthesis and Purification of NADH Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the enzymatic synthesis and subsequent purification of β-Nicotinamide Adenine (B156593) Dinucleotide, Reduced Form (NADH) disodium (B8443419) salt. It is designed to offer researchers, scientists, and professionals in drug development a detailed technical resource, encompassing enzymatic reaction protocols, purification strategies, and critical quality assessment parameters.

Introduction

β-Nicotinamide adenine dinucleotide (NADH) is a pivotal coenzyme in cellular metabolism, playing a crucial role as an electron carrier in a multitude of redox reactions essential for energy production.[1][2][3] Its involvement in glycolysis, the citric acid cycle, and oxidative phosphorylation underscores its importance in cellular bioenergetics.[2][3] Beyond its metabolic functions, NADH is implicated in various cell signaling pathways. Given its biological significance, the availability of high-purity NADH is essential for a wide range of research applications, from enzyme kinetics and metabolic studies to its potential therapeutic uses.

Enzymatic synthesis offers a highly specific and efficient route to produce the biologically active 1,4-NADH isomer, avoiding the formation of inactive isomers often associated with chemical synthesis methods. This guide details two primary enzymatic systems for NADH production and the subsequent purification steps required to achieve high-purity NADH disodium salt suitable for research and pharmaceutical applications.

Enzymatic Synthesis of NADH

The enzymatic synthesis of NADH typically involves the reduction of the oxidized form, NAD+, catalyzed by a dehydrogenase enzyme. A co-substrate is required to provide the reducing equivalents. To make the process economically viable, a regeneration system for the primary dehydrogenase is often employed, where a second enzyme continuously recycles the oxidized co-substrate. Two of the most well-established and efficient systems for NADH regeneration are based on Formate (B1220265) Dehydrogenase (FDH) and Glucose Dehydrogenase (GDH).

The FDH system is widely utilized for NADH regeneration due to its cost-effectiveness and the favorable thermodynamics of the reaction.[4] Formate dehydrogenase catalyzes the oxidation of formate to carbon dioxide, with the concomitant reduction of NAD+ to NADH.[5] A key advantage of this system is that the byproduct, carbon dioxide, is a gas and can be easily removed from the reaction mixture, simplifying downstream purification.[4]

Reaction Scheme:

HCOO⁻ + NAD⁺ ---(Formate Dehydrogenase)--> CO₂ + NADH

Experimental Protocol: Enzymatic Synthesis of NADH using Formate Dehydrogenase

Materials:

-

Nicotinamide (B372718) Adenine Dinucleotide (NAD⁺), free acid or sodium salt

-

Sodium Formate (HCOONa)

-

Formate Dehydrogenase (FDH) from Candida boidinii or other suitable source (lyophilized powder or solution)

-

Tris-HCl buffer (100 mM, pH 8.0)

-

Deionized water

-

Reaction vessel (e.g., stirred tank reactor)

-

pH meter and controller

-

Temperature control system

Procedure:

-

Reaction Buffer Preparation: Prepare a 100 mM Tris-HCl buffer and adjust the pH to 8.0 using HCl or NaOH. Degas the buffer to minimize dissolved oxygen.

-

Reactant Dissolution: In the reaction vessel, dissolve NAD⁺ and sodium formate in the Tris-HCl buffer to final concentrations of 20 mM and 200 mM, respectively.

-

Temperature and pH Control: Bring the reaction mixture to the optimal temperature for FDH, typically 30-37°C. Ensure the pH is stable at 8.0.

-

Enzyme Addition: Add Formate Dehydrogenase to the reaction mixture. The specific activity of the enzyme will determine the required amount, but a typical starting point is 10-20 units of FDH per µmol of NAD⁺.

-

Reaction Monitoring: The progress of the reaction can be monitored by measuring the absorbance at 340 nm, which is characteristic of NADH.[6] Take aliquots at regular intervals, dilute appropriately with the reaction buffer, and measure the absorbance. The reaction is considered complete when the absorbance at 340 nm plateaus.

-

Reaction Termination: Once the reaction is complete (typically after 2-4 hours), the reaction can be stopped by cooling the mixture to 4°C and proceeding to the purification steps. If necessary, the enzyme can be removed by ultrafiltration.

The Glucose Dehydrogenase system is another highly efficient method for NADH regeneration. GDH catalyzes the oxidation of D-glucose to D-glucono-δ-lactone, which then spontaneously hydrolyzes to gluconic acid.[4][7] This system is advantageous due to the high stability and specific activity of GDH from sources like Bacillus megaterium or Bacillus subtilis.[7][8]

Reaction Scheme:

D-Glucose + NAD⁺ --- (Glucose Dehydrogenase) --> D-Glucono-δ-lactone + NADH + H⁺

Experimental Protocol: Enzymatic Synthesis of NADH using Glucose Dehydrogenase

Materials:

-

Nicotinamide Adenine Dinucleotide (NAD⁺), free acid or sodium salt

-

D-Glucose

-

Glucose Dehydrogenase (GDH) from Bacillus sp. (lyophilized powder or solution)

-

Potassium Phosphate (B84403) buffer (100 mM, pH 7.6)[9]

-

Deionized water

-

Reaction vessel

-

pH meter

-

Temperature control system

Procedure:

-

Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.6.[9]

-

Reactant Preparation: In the reaction vessel, dissolve NAD⁺ and D-glucose in the buffer to final concentrations of 20 mM and 200 mM, respectively.

-

Temperature and pH Adjustment: Equilibrate the reaction mixture to the optimal temperature for GDH, typically 25-30°C.[9] Ensure the pH is stable at 7.6.

-

Enzyme Addition: Add Glucose Dehydrogenase to the reaction mixture. A typical enzyme concentration is 5-15 units of GDH per µmol of NAD⁺.

-

Reaction Monitoring: Monitor the formation of NADH by measuring the increase in absorbance at 340 nm as described for the FDH system.

-

Reaction Termination: Upon completion, cool the reaction mixture to 4°C to stop the reaction. The enzyme can be removed by ultrafiltration before proceeding to purification.

Table 1: Comparison of Enzymatic Synthesis Systems for NADH

| Parameter | Formate Dehydrogenase (FDH) System | Glucose Dehydrogenase (GDH) System |

| Enzyme Source | Candida boidinii, Pseudomonas sp. | Bacillus megaterium, Bacillus subtilis |

| Co-substrate | Formate | D-Glucose |

| Byproduct | Carbon Dioxide (CO₂) | D-Glucono-δ-lactone / Gluconic Acid |

| Optimal pH | 7.5 - 8.5 | 7.0 - 8.0[7] |

| Optimal Temperature | 30 - 40°C | 25 - 50°C[7] |

| Advantages | Gaseous byproduct simplifies removal, low cost of formate. | High enzyme stability and specific activity.[8] |

| Disadvantages | Potential for formate inhibition at high concentrations.[10] | Byproduct (gluconic acid) needs to be removed during purification. |

Purification of this compound

Following enzymatic synthesis, the reaction mixture contains NADH, unreacted NAD⁺, the co-substrate, the enzyme, and buffer salts. A multi-step purification process is required to isolate high-purity this compound. The primary method for preparative scale purification is ion-exchange chromatography.

Before chromatographic purification, it is essential to prepare the crude NADH solution.

Protocol: Crude Solution Preparation

-

Enzyme Removal: If not already done, remove the dehydrogenase enzyme from the reaction mixture. This is typically achieved by ultrafiltration using a membrane with a molecular weight cutoff (MWCO) of 10 kDa.[11]

-

Particulate Removal: Centrifuge the enzyme-free solution at 10,000 x g for 15-20 minutes at 4°C to pellet any insoluble material.[12]

-

Buffer Exchange (Optional): Depending on the ionic strength of the reaction buffer and the requirements of the ion-exchange column, a buffer exchange step using a desalting column (e.g., Sephadex G-25) may be necessary to reduce the salt concentration.[12]

Ion-exchange chromatography separates molecules based on their net charge.[10] Since NADH is negatively charged at neutral to alkaline pH, anion-exchange chromatography is the method of choice.

Experimental Protocol: Purification of NADH by Anion-Exchange Chromatography

Materials:

-

Chromatography column

-

Peristaltic pump or HPLC system

-

UV detector (monitoring at 260 nm and 340 nm)

-

Fraction collector

-

Binding Buffer: 20 mM Tris-HCl, pH 8.0

-

Elution Buffer: 20 mM Tris-HCl with 1 M NaCl, pH 8.0

-

Crude NADH solution

Procedure:

-

Column Packing and Equilibration: Pack the chromatography column with the chosen anion-exchange resin according to the manufacturer's instructions. Equilibrate the column with Binding Buffer until the pH and conductivity of the eluate are stable.

-

Sample Loading: Load the crude NADH solution onto the equilibrated column at a low flow rate to ensure efficient binding.

-

Washing: Wash the column with several column volumes of Binding Buffer to remove unbound and weakly bound impurities. Monitor the UV absorbance at 260 nm until it returns to baseline.

-

Elution: Elute the bound NADH using a linear gradient of NaCl from 0 to 1 M (by mixing the Binding and Elution Buffers). A typical gradient is from 0% to 50% Elution Buffer over 10-20 column volumes. NADH will elute as the salt concentration increases.

-

Fraction Collection: Collect fractions throughout the elution process. Monitor the absorbance at both 260 nm and 340 nm. The fractions containing pure NADH will have a characteristic absorbance ratio (A260/A340) of approximately 2.26.[7]

-

Pooling and Concentration: Pool the fractions with the desired purity. The pooled solution can be concentrated by ultrafiltration or lyophilization.

The final step in obtaining solid this compound is crystallization. This process requires a concentrated solution of purified NADH and the addition of an anti-solvent.

Experimental Protocol: Crystallization of this compound

Materials:

-

Concentrated, purified NADH solution

-

Ethanol (B145695) (absolute, cold)

-

Sodium Hydroxide (NaOH) solution (1 M)

-

Crystallization vessel

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

pH Adjustment: Adjust the pH of the concentrated NADH solution to approximately 8.5-9.0 with a 1 M NaOH solution. This is crucial for the stability of NADH.[2][]

-

Precipitation: While gently stirring the NADH solution at 4°C, slowly add cold absolute ethanol as an anti-solvent. Continue adding ethanol until a white precipitate (this compound) begins to form. The final ethanol concentration is typically in the range of 70-90% (v/v).

-

Crystallization: Allow the mixture to stand at 4°C for several hours to overnight to allow for complete crystallization.

-

Collection and Washing: Collect the crystalline this compound by filtration. Wash the crystals with a small volume of cold, absolute ethanol to remove any remaining impurities.

-

Drying: Dry the crystals under vacuum at room temperature to obtain a fine, white to yellowish powder.

Quality Control and Data Presentation

The quality of the synthesized and purified NADH is assessed by several parameters, primarily purity and yield.

Purity Assessment:

-

Spectrophotometric Ratio: The ratio of absorbance at 260 nm to 340 nm is a key indicator of NADH purity. A ratio of approximately 2.26 indicates high purity.[7] Higher ratios suggest the presence of NAD⁺ or other adenine-containing impurities.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase or ion-exchange HPLC can be used to determine the purity of the final product and to quantify any remaining impurities.[10][15]

Yield Calculation:

The overall yield is calculated as the amount of purified this compound obtained as a percentage of the theoretical maximum amount based on the initial quantity of NAD⁺.

Table 2: Representative Quantitative Data for NADH Synthesis and Purification

| Stage | Parameter | Typical Value | Reference |

| Enzymatic Synthesis | Conversion Yield (NAD⁺ to NADH) | > 95% | [16][17] |

| Final NADH Concentration | 20 - 50 mM | [18] | |

| Ion-Exchange Chromatography | Purity (A260/A340) of pooled fractions | ~ 2.26 | [7][13] |

| Recovery Yield | 80 - 90% | - | |

| Crystallization | Purity of final product | > 98% (by HPLC) | - |

| Overall Yield (from NAD⁺) | 70 - 80% | - |

Note: The values in this table are representative and can vary depending on the specific experimental conditions and scale.

Visualization of Workflows and Pathways

Caption: Workflow for the enzymatic synthesis of NADH.

Caption: General workflow for the purification of this compound.

Caption: The central role of the NAD+/NADH couple in energy metabolism.

Stability and Storage

NADH is significantly more stable in alkaline solutions (pH 8-10) and is prone to degradation under acidic conditions.[2][] During purification and storage, it is crucial to maintain the pH in the alkaline range. Solutions of NADH should be stored at low temperatures (-20°C or -80°C) and protected from light to minimize degradation.[15] The solid, crystalline disodium salt of NADH is more stable and should be stored desiccated at -20°C.

Conclusion

The enzymatic synthesis of this compound, coupled with a robust purification strategy centered around ion-exchange chromatography, provides a reliable method for obtaining high-purity material essential for research and development. The choice between the formate dehydrogenase and glucose dehydrogenase systems will depend on factors such as cost, scale, and downstream processing considerations. Careful control of pH, temperature, and handling throughout the process is paramount to ensure the stability and final purity of the NADH product. This guide provides the foundational protocols and understanding for scientists and researchers to successfully produce and purify this vital coenzyme.

References

- 1. Improved Yield for the Enzymatic Synthesis of Radiolabeled Nicotinamide Adenine Dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NADH, disodium salt CAS#: 606-68-8 [m.chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 7. Purification and analysis of the purity of NADH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

- 9. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Purification of reduced nicotinamide adenine dinucleotide by ion-exchange and high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]

- 11. abcam.com [abcam.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. High-performance ion-exchange separation of oxidized and reduced nicotinamide adenine dinucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. docs.nrel.gov [docs.nrel.gov]

- 16. Improved Yield for the Enzymatic Synthesis of Radiolabeled Nicotinamide Adenine Dinucleotide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Construction of the reduced nicotinamide adenine dinucleotide salvage pathway in artificial cells and its application in amino acid synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00852B [pubs.rsc.org]

A Technical Guide to Commercial NADH Disodium Salt: Sources, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial landscape for NADH disodium (B8443419) salt, a critical coenzyme in cellular metabolism and a key reagent in various research and drug development applications. This document details available purity grades from prominent suppliers, outlines rigorous analytical methodologies for quality assessment, and illustrates relevant biological pathways and experimental workflows.

Commercial Sources and Purity Grades of NADH Disodium Salt

The quality and purity of this compound are paramount for reliable and reproducible experimental outcomes. A variety of commercial suppliers offer this coenzyme in different purity grades, each suited for specific applications ranging from routine enzymatic assays to sensitive analytical standards. Below is a summary of specifications from several key suppliers.

| Supplier | Purity Grade/Assay | Other Specifications |

| Calbiochem (Merck) | ≥95% by enzymatic assay (dry basis)[1][2][3] | Hygroscopic, store at -20°C.[1] |

| Selleck Chemicals | 99.99% | Quality confirmed by NMR & HPLC. |

| Abcam | >95% | --- |

| Roche | Grade II, ~88% (enzymatic and spectrophotometric) | Contains small amounts of NAD, AMP. |

| Gold Biotechnology | ≥95.0% | Water Content: ≤8.0%. |

| Otto Chemie Pvt. Ltd. | 98%+ (HPLC)[4] | Water content: ≤8%; Sodium content: 6.5±1%. |

| AbMole BioScience | 99.15% | H-NMR consistent with structure. |

Note: Specifications can be lot-dependent. Always refer to the supplier's certificate of analysis for the most accurate and up-to-date information for a specific batch.

Commonly reported impurities in commercial NADH preparations can include dehydrogenase inhibitors and stereoisomers of NADH. Anion-exchange chromatography has been shown to be effective in yielding highly pure and stable NADH.

Experimental Protocols for Quality Assessment

Accurate determination of the purity and concentration of this compound is crucial. The following sections provide detailed methodologies for the most common analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a powerful technique for separating and quantifying NADH from its potential impurities.

Methodology:

-

Column: A reverse-phase C18 column (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 μm) is commonly used.

-

Mobile Phase: A gradient elution is typically employed.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Program:

-

Start with a high percentage of Mobile Phase A.

-

Gradually increase the percentage of Mobile Phase B to elute compounds with increasing hydrophobicity.

-

-

Flow Rate: A constant flow rate of 0.5 ml/min is often used.

-

Detection: UV absorbance is monitored at two key wavelengths:

-

340 nm: For the specific detection of the reduced form, NADH.

-

260 nm: To detect both NAD+ and NADH, as well as other adenine-containing impurities.

-

-

Quantification: The purity of NADH is determined by comparing the peak area of NADH to the total peak area of all components in the chromatogram. Standard solutions of NADH are used to create a calibration curve for accurate concentration determination.

Workflow for HPLC Analysis of NADH Purity

Caption: A streamlined workflow for determining the purity of this compound using HPLC.

Enzymatic Assay for Functional Purity

Enzymatic assays provide a measure of the biologically active NADH by using an enzyme for which NADH is a specific coenzyme.

Methodology:

-

Principle: A dehydrogenase enzyme (e.g., lactate (B86563) dehydrogenase) catalyzes a reaction where NADH is oxidized to NAD+. The decrease in absorbance at 340 nm, which is specific to NADH, is directly proportional to the amount of functional NADH in the sample.

-

Reagents:

-

Assay Buffer (e.g., phosphate (B84403) buffer, pH 7.5)

-

Substrate for the chosen dehydrogenase (e.g., pyruvate (B1213749) for lactate dehydrogenase)

-

Dehydrogenase enzyme

-

NADH sample solution

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the substrate in a cuvette.

-

Add the NADH sample solution to the mixture and measure the initial absorbance at 340 nm (A_initial).

-

Initiate the reaction by adding the dehydrogenase enzyme.

-

Monitor the decrease in absorbance at 340 nm until the reaction is complete (A_final).

-

The change in absorbance (ΔA = A_initial - A_final) is used to calculate the concentration of active NADH using the Beer-Lambert law (ε₃₄₀ = 6220 L·mol⁻¹·cm⁻¹).

-

Workflow for Enzymatic Assay of NADH

Caption: Step-by-step workflow for the enzymatic determination of functional NADH concentration.

UV-Vis Spectrophotometry for Concentration Determination

Direct UV-Vis spectrophotometry is a quick method to estimate the concentration of NADH.

Methodology:

-

Principle: NADH has a characteristic absorbance maximum at 340 nm, while NAD+ does not absorb at this wavelength. The concentration of NADH can be determined by measuring the absorbance at 340 nm and applying the Beer-Lambert law.

-

Procedure:

-

Dissolve the this compound in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.5).

-

Measure the absorbance of the solution at 340 nm using a spectrophotometer.

-

Calculate the concentration using the molar extinction coefficient of NADH at 340 nm (ε = 6220 L·mol⁻¹·cm⁻¹).

-

-

Purity Indication: The ratio of absorbance at 260 nm to 340 nm (A₂₆₀/A₃₄₀) can be used as an indicator of purity. For highly pure NADH, this ratio is expected to be around 2.26. A higher ratio may indicate the presence of NAD+ or other adenine-containing impurities.

Workflow for UV-Vis Spectrophotometric Analysis of NADH

Caption: A logical workflow for the quantification and purity assessment of NADH using UV-Vis spectrophotometry.

Role of NADH in Cellular Signaling: The PARP1 Activation Pathway

NADH, and its oxidized form NAD+, are central to cellular energy metabolism and also play crucial roles as substrates in various signaling pathways. A prominent example is the involvement of NAD+ as a substrate for Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme critical for DNA repair and cell fate decisions.

In response to DNA damage, PARP1 is activated and utilizes NAD+ to synthesize poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, is a key signaling event that recruits DNA repair machinery to the site of damage. The consumption of NAD+ during this process directly impacts the cellular NAD+/NADH ratio, linking DNA repair to the metabolic state of the cell.

PARP1 Activation and NAD+ Consumption in DNA Repair

Caption: The signaling pathway of PARP1 activation in response to DNA damage, highlighting the consumption of NAD+.

References

A Technical Guide to the Solubility and Stability of NADH Disodium Salt in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical physicochemical properties of β-Nicotinamide Adenine (B156593) Dinucleotide, Reduced form (NADH), disodium (B8443419) salt. A thorough understanding of its solubility and stability in aqueous solutions is paramount for its effective use in enzymatic assays, cell-free biocatalysis, and various therapeutic and diagnostic applications.

Introduction to NADH

β-Nicotinamide adenine dinucleotide (NADH) is the reduced coenzyme form of NAD+ and a pivotal molecule in cellular metabolism.[1][2] It functions as a crucial electron carrier in the mitochondrial electron transport chain, linking the catabolism of nutrients to the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[1] Beyond its central role in bioenergetics, the NAD+/NADH ratio acts as a metabolic sensor, influencing numerous cellular signaling pathways.[3] Given its biological significance, the use of NADH as a reagent in enzyme cycling assays, as a substrate for oxidoreductases, and its investigation for therapeutic potential is widespread.[4][5] However, the inherent instability of NADH in aqueous solutions presents a significant challenge, necessitating precise handling and storage conditions to ensure experimental accuracy and reproducibility.

Solubility of NADH Disodium Salt

This compound is highly soluble in aqueous solutions.[6] Its solubility is a key advantage for preparing concentrated stock solutions for various experimental applications.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Reported Solubility | Notes |

| Water | 100 mg/mL | Water used for dissolution should not be acidic, as this promotes degradation.[7][8] |

| 50 mg/mL[5] | Yields a clear to nearly clear, yellow solution.[5] | |

| 0.01 M NaOH | 100 mg/mL[8] | Recommended for preparing stock solutions to enhance stability.[7][8] |

| 0.1 mg/mL[7] | Yields a clear, colorless solution.[7] | |

| Aqueous Buffers | High | Can be dissolved to concentrations of at least 100 mM with neutralization.[9] |

| DMSO | 100 mg/mL[10] | Lyophilized powder prepared from an alkaline solution is required for DMSO solubility.[9] Direct dissolution of the salt form in DMSO is difficult.[9] |

Stability of NADH in Aqueous Solutions

The stability of NADH is influenced by several factors, including pH, temperature, buffer composition, and exposure to light. Thermal degradation in water is significantly faster than in the solid, dry state.[11][12]

NADH is notably unstable under acidic conditions but is relatively stable in alkaline solutions.[4][5][13] The degradation rate increases significantly as the pH drops below neutral.[14][15] For optimal stability in solution, a pH between 8.5 and 11 is recommended.[7][16]

Temperature is a critical factor in NADH degradation.[14][17] Even a mild increase in temperature can significantly accelerate the rate of degradation.[16] For instance, increasing the temperature from 19°C to 25°C can more than double the degradation rate in some buffers.[16] Solutions are rapidly oxidized at 4°C (e.g., almost completely overnight) but can be stable for at least 8 hours at 0°C.[4][5] For long-term storage, freezing solutions at -20°C or, ideally, -40°C or colder is necessary.[4][7]

The choice of buffer has a consequential impact on the long-term stability of NADH.[16]

-

Tris Buffer: Has been shown to provide the most stable environment for NADH, with the lowest degradation rates compared to other common buffers.[16]

-

HEPES Buffer: Shows intermediate stability for NADH.[16]

-

Phosphate (B84403) Buffer: Significantly accelerates NADH degradation.[7][8][14][16] This is attributed to specific acid-catalyzed degradation and the potential formation of an adduct between phosphate and the pyridine (B92270) ring of NADH.[14][16] Therefore, phosphate buffers should be avoided for storing NADH solutions for any length of time.[7][8]

Table 2: Comparative Degradation Rates of 2 mM NADH in Various Buffers at pH 8.5

| Buffer (50 mM) | Temperature (°C) | Degradation Rate (µM/day) | % Remaining after 43 days |

| Tris | 19°C | 4 µM/d | >90% |

| Tris | 25°C | 11 µM/d | ~75% |

| HEPES | 19°C | 18 µM/d | ~60% |

| HEPES | 25°C | 51 µM/d | N/A |

| Sodium Phosphate | 19°C | 23 µM/d | <50% |

| Sodium Phosphate | 25°C | 34 µM/d | N/A |

| (Data summarized from a long-term stability study)[16] |

Experimental Protocols

Accurate and reproducible experimental results depend on proper preparation, handling, and analysis of NADH solutions.

This protocol is adapted from studies evaluating the long-term stability of NADH in different buffer systems.[16]

-

Preparation of Solutions:

-

Prepare 50 mM stock solutions of the desired buffers (e.g., Tris, HEPES, Sodium Phosphate).

-

Adjust the pH of each buffer solution to the target pH (e.g., 8.5) at the desired experimental temperature.

-

Prepare a concentrated stock of this compound in the appropriate buffer. Immediately before starting the experiment, dilute the stock to the final working concentration (e.g., 2 mM).

-

-

Incubation:

-

Aliquot the NADH working solutions into separate, sealed tubes for each time point and condition to avoid repeated sampling from the same stock.

-

Store the tubes under the desired temperature conditions (e.g., 19°C and 25°C water baths) and protect them from light.

-

-

Sample Analysis (UV-Vis Spectrophotometry):

-

At each designated time point (e.g., daily, weekly), remove an aliquot of the stored NADH solution.

-

Dilute the sample in the corresponding buffer to a concentration suitable for spectrophotometric analysis (e.g., 100 µM).

-

Measure the absorbance at 340 nm using a UV-Vis spectrophotometer. Use the corresponding buffer without NADH as a reference blank.

-

The reduced dihydropyridine (B1217469) ring of NADH has a characteristic absorbance peak at 340 nm, whereas the oxidized form, NAD+, does not absorb at this wavelength.[6][8][16]

-

-

Data Calculation:

-

Create a standard calibration curve by measuring the absorbance at 340 nm for a series of known NADH concentrations in each specific buffer.

-

Use the calibration curve to convert the absorbance readings of the stability samples into NADH concentrations.

-

Plot NADH concentration versus time to determine the degradation rate for each condition.

-

The purity and concentration of NADH can be determined spectrophotometrically.

-

Principle: The purity of an NADH solution can be estimated by the ratio of its absorbance at 260 nm and 340 nm. Both NAD+ and NADH absorb light at ~260 nm due to the adenine moiety, but only NADH absorbs at 340 nm.[6]

-

Procedure:

-

Dissolve the NADH sample in a suitable buffer (e.g., Tris, pH 8.5).

-

Measure the absorbance at 260 nm (A260) and 340 nm (A340).

-

Calculate the ratio A260/A340. For high-purity NADH, this ratio should be approximately 2.26.[18] An increase in this ratio indicates the presence of the oxidized form, NAD+, or other impurities.[4][5]

-

-

Concentration Calculation: The concentration can be calculated using the Beer-Lambert law (A = εcl), with the molar extinction coefficient (ε) for NADH at 340 nm being 6,220 M⁻¹cm⁻¹.[6]

This method allows for the separate quantification of NAD+ and NADH from the same biological sample by selective degradation.

-

Sample Preparation: Homogenize or lyse cells/tissues in an appropriate extraction buffer.

-

NADH Measurement (NAD+ Destruction):

-

Take an aliquot of the sample extract and add a base (e.g., 0.1 N NaOH).[19]

-

Heat the sample at 80°C for 60 minutes to destroy all NAD+.[19]

-

Cool the sample and neutralize the pH by adding an appropriate buffer or acid.[19] The remaining absorbance at 340 nm corresponds to the initial NADH concentration.

-

-

NAD+ Measurement (NADH Destruction):

-

Take a separate aliquot of the sample extract and add an acid (e.g., 0.1 N HCl).[19]

-

Heat the sample at 80°C for 60 minutes to destroy all NADH.[19]

-

Cool and neutralize the sample.

-

The NAD+ in this sample can then be quantified using an enzymatic cycling assay, where it is converted to NADH and the resulting product is measured.[19]

-

Visualizations: Pathways and Workflows

Visual diagrams help clarify complex relationships and experimental processes.

NADH degradation in aqueous solution can occur at several locations on the molecule, primarily through hydrolysis and oxidation.

Caption: Key sites of NADH degradation in aqueous solutions.[12][16]

A systematic workflow is crucial for obtaining reliable data on NADH stability.

Caption: Workflow for evaluating the stability of NADH under various conditions.

The balance between NAD+ and NADH is a critical regulatory node linking major metabolic pathways.

Caption: The NAD+/NADH ratio as a central hub in energy metabolism and signaling.[20]

References

- 1. driphydration.com [driphydration.com]

- 2. "Role of NADþ in regulating cellular and metabolic signaling pathways" by Sara Amjad, Sabah Nisar et al. [digitalcommons.unl.edu]

- 3. researchgate.net [researchgate.net]

- 4. NADH, disodium salt CAS#: 606-68-8 [m.chemicalbook.com]

- 5. NADH, disodium salt | 606-68-8 [chemicalbook.com]

- 6. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. Structure elucidation of the thermal degradation products of the nucleotide cofactors NADH and NADPH by nano-ESI-FTICR-MS and HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Study of NADH stability using ultraviolet-visible spectrophotometric analysis and factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Optica Publishing Group [opg.optica.org]

- 16. docs.nrel.gov [docs.nrel.gov]

- 17. [PDF] Stability of NADPH: effect of various factors on the kinetics of degradation. | Semantic Scholar [semanticscholar.org]

- 18. academic.oup.com [academic.oup.com]

- 19. cellbiolabs.com [cellbiolabs.com]

- 20. NAD(H) and NADP(H) Redox Couples and Cellular Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Properties of NADH Disodium Salt for Quantification

This guide provides a comprehensive overview of the spectroscopic properties of β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH), disodium (B8443419) salt. It is intended for researchers, scientists, and drug development professionals who utilize NADH in their experimental workflows. The following sections detail the quantitative spectroscopic data, experimental protocols for quantification, and the role of NADH in key metabolic and signaling pathways.

Spectroscopic Properties of NADH Disodium Salt

The quantification of NADH is primarily based on its distinct absorption and fluorescence characteristics, which differentiate it from its oxidized form, NAD+. The reduced form, NADH, exhibits a characteristic absorbance peak at 340 nm, a feature absent in the spectrum of NAD+.[1] This property is fundamental to many enzymatic assays that measure the activity of dehydrogenases.[2] Furthermore, NADH is fluorescent, while NAD+ is not, providing a highly sensitive method for its detection.[2]

| Property | Value | Reference |

| UV Absorption | ||

| Primary Absorption Maximum (λmax) | 259 nm | [2][3] |

| Secondary Absorption Maximum (λmax) | 340 nm | [2][3][4] |

| Molar Extinction Coefficient at 259 nm | 14,400 M⁻¹cm⁻¹ (at pH 9.5) | [2][5] |

| Molar Extinction Coefficient at 340 nm | 6,220 M⁻¹cm⁻¹ (or 6.3 x 10³ L·mol⁻¹·cm⁻¹) | [3][6] |

| Fluorescence | ||

| Excitation Maximum (λex) | ~340 nm | [2][4] |

| Emission Maximum (λem) | ~460-470 nm | [1][2] |

Note on Stability: NADH is unstable in acidic solutions and is most stable at a pH of 10-11. For prolonged storage, solutions should be kept at -20°C or below. Repeated freeze-thaw cycles should be avoided as they can lead to degradation.

Experimental Protocols for NADH Quantification

The choice between absorbance and fluorescence spectroscopy for NADH quantification depends on the required sensitivity and the sample matrix. Fluorescence assays are generally more sensitive than absorbance-based methods.[2]

Quantification of NADH using UV-Vis Spectroscopy

This method relies on the Beer-Lambert law and the specific absorbance of NADH at 340 nm.[6]

Materials:

-

This compound

-

Appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.8)[6]

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in the chosen buffer. The concentration should be determined by weighing a precise amount of the salt.

-

Perform serial dilutions of the stock solution to create a series of standards with known concentrations (e.g., 0.01 mM to 0.2 mM).[6]

-

-

Sample Preparation:

-

Dilute the unknown sample with the same buffer to ensure the absorbance reading falls within the linear range of the instrument.

-

-

Measurement:

-

Set the spectrophotometer to read absorbance at 340 nm.

-

Use the buffer as a blank to zero the instrument.

-

Measure the absorbance of the standard solutions and the unknown sample.

-

-

Data Analysis:

-

Plot a standard curve of absorbance at 340 nm versus the concentration of the NADH standards.

-

Determine the concentration of the unknown sample by interpolating its absorbance value on the standard curve.

-

Alternatively, the concentration can be calculated directly using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient (6220 M⁻¹cm⁻¹ at 340 nm), b is the path length (typically 1 cm), and c is the concentration.[6]

-

Quantification of NADH using Fluorescence Spectroscopy

This method takes advantage of the intrinsic fluorescence of NADH.[4]

Materials:

-

This compound

-

Appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.8)

-

Fluorescence spectrophotometer or microplate reader

-

Fluorimetry cuvettes or appropriate microplates

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of NADH and a series of dilutions as described for the UV-Vis method. The concentration range for fluorescence is typically lower (e.g., 0 - 50 µg/mL).[4]

-

-

Sample Preparation:

-

Dilute the unknown sample in the same buffer to ensure its fluorescence intensity falls within the linear range of the standard curve.

-

-

Measurement:

-

Set the excitation wavelength to 340 nm and the emission wavelength to 460 nm.[1]

-

Use the buffer as a blank to subtract background fluorescence.

-

Measure the fluorescence intensity of the standard solutions and the unknown sample.

-

-

Data Analysis:

-

Plot a standard curve of fluorescence intensity versus the concentration of the NADH standards.

-

Determine the concentration of the unknown sample by interpolating its fluorescence reading on the standard curve. It is important to note that at high concentrations, NADH can exhibit fluorescence quenching due to the absorption of excitation light.[4]

-

Visualization of NADH's Role in Cellular Processes

The following diagrams, generated using the DOT language, illustrate the central role of NADH in metabolic and signaling pathways.

References

- 1. promegaconnections.com [promegaconnections.com]

- 2. NAD(H) and NADP(H) Redox Couples and Cellular Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What Does NADH Do and Will It Give You Energy? [verywellhealth.com]

Methodological & Application

Application Notes and Protocols: Principle of Coupled Enzyme Assays Using NADH Disodium Salt

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coupled enzyme assays are a fundamental tool in biochemistry and drug discovery for the continuous monitoring of enzymatic reactions, especially those where the product of the primary reaction is not easily detectable.[1] This method links the primary enzymatic reaction to a secondary, or coupling, reaction that involves a readily measurable product. A widely used and robust system employs the oxidation of β-Nicotinamide adenine (B156593) dinucleotide, reduced disodium (B8443419) salt (NADH), to NAD+, which can be conveniently monitored by a decrease in absorbance at 340 nm.[2][3][4]

These assays are particularly valuable for studying ATPases, kinases, and other enzymes that produce adenosine (B11128) diphosphate (B83284) (ADP), as the regeneration of ATP can be coupled to NADH oxidation.[5][6][7] The continuous nature of the assay provides real-time kinetic data, making it suitable for high-throughput screening (HTS) of enzyme inhibitors and activators.[6][8][9]

Principle of the NADH-Coupled Assay

The core principle of the NADH-coupled enzyme assay lies in linking the activity of a primary enzyme of interest to the oxidation of NADH via one or more auxiliary enzymes. NADH has a characteristic absorbance maximum at 340 nm, whereas NAD+ does not absorb at this wavelength.[2][4] Therefore, the rate of the primary enzymatic reaction can be determined by measuring the rate of decrease in absorbance at 340 nm.[5]

A classic example is the measurement of ATPase activity. The ADP produced by the ATPase is used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Subsequently, lactate (B86563) dehydrogenase (LDH) reduces pyruvate to lactate while simultaneously oxidizing NADH to NAD+.[6][7][8]

The reaction sequence is as follows:

-

Primary Reaction (e.g., ATPase): ATP → ADP + Pi

-

Coupling Reaction 1 (Pyruvate Kinase): ADP + Phosphoenolpyruvate → ATP + Pyruvate

-

Coupling Reaction 2 (Lactate Dehydrogenase): Pyruvate + NADH + H+ → Lactate + NAD+

For the assay to accurately reflect the rate of the primary reaction, the coupling enzymes (PK and LDH) and their substrates (PEP and NADH) must be present in excess, ensuring that the primary reaction is the rate-limiting step.[4]

Diagram of the Coupled Enzyme Assay Principle

Caption: The principle of a coupled enzyme assay for an ATPase.

Applications in Research and Drug Development

NADH-coupled enzyme assays are versatile and have numerous applications:

-

Enzyme Kinetics: Determination of key kinetic parameters such as Michaelis-Menten constants (Km and Vmax) for enzymes and substrates.

-